1-Amino-3-methylbutan-2-ol
Description
Contextualization within the Field of Amino Alcohol Chemistry
1-Amino-3-methylbutan-2-ol belongs to the class of organic compounds known as amino alcohols. Specifically, it is a 1,2-amino alcohol, meaning its amino (-NH₂) and hydroxyl (-OH) functional groups are attached to adjacent carbon atoms. This structural arrangement is a key feature of many significant molecules in organic synthesis and medicinal chemistry.
Amino alcohols are highly valued as versatile intermediates, chiral auxiliaries, and ligands in asymmetric synthesis. acs.orgdiva-portal.orgopenaccessjournals.com Their ability to form stable complexes with metals makes them effective ligands in a variety of catalytic transformations. acs.orgorganic-chemistry.org The presence of both a basic amino group and an acidic hydroxyl group allows them to participate in a wide range of chemical reactions and to act as chiral building blocks for the synthesis of complex, biologically active molecules. openaccessjournals.comresearchgate.net
Many natural products, including amino sugars and certain antibiotics, contain the amino alcohol motif. acs.orgdiva-portal.org Furthermore, numerous synthetic pharmaceuticals are derived from amino alcohols, including β-blockers used to manage cardiovascular disorders and antiviral agents like HIV-1 protease inhibitors. openaccessjournals.comresearchgate.netscispace.com The utility of this class of compounds is vast, ranging from catalysis to the creation of pharmacologically active agents. openaccessjournals.comrsc.org this compound, as a chiral amino alcohol derived from the amino acid valine, is situated within this important chemical family.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
| CAS Number | 17687-58-0 |
| Appearance | Low melting solid |
| Boiling Point | ~81 °C (at reduced pressure) |
| Melting Point | 30-32 °C |
| SMILES | CC(C)C(CN)O |
This table is populated with data from multiple sources. smolecule.comnih.gov
Foundational Research and Historical Context of this compound
The foundational research concerning this compound is closely tied to the broader development of methods for synthesizing and resolving chiral amino alcohols. Given its structural relationship to the natural amino acid L-valine, early synthetic approaches often utilized starting materials from the "chiral pool." A common and economically feasible method for producing enantiomerically pure amino alcohols is the reduction of the corresponding amino acid. openaccessjournals.comresearchgate.net For instance, the related compound L-valinol ((S)-2-amino-3-methylbutan-1-ol) is typically synthesized by the reduction of L-valine using a strong reducing agent like lithium aluminum hydride. wikipedia.org
Historically, the resolution of racemic mixtures has been a critical challenge in obtaining enantiomerically pure amino alcohols. For 1-amino-alkan-2-ols, including this compound, methods of classical resolution using chiral resolving agents have been developed. A patented method describes the resolution of racemic this compound by forming diastereomeric salts with an enantiomer of N-tosyl-leucine. google.comgoogle.com This process allows for the separation of the less soluble diastereoisomeric salt through crystallization, which can then be treated to yield the desired pure enantiomer of the amino alcohol. google.comgoogle.com
Other early synthetic routes for similar amino alcohols included enzymatic catalysis starting from chiral cyanohydrins and enantioselective synthesis from chiral nitroalcohols, showcasing the variety of approaches explored in the historical pursuit of these valuable chiral building blocks. google.comgoogle.com
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape for this compound and related amino alcohols is characterized by their application as key intermediates in the synthesis of high-value molecules and their use in modern catalytic methods.
Table 2: Selected Research Applications of this compound and its Derivatives
| Application Area | Description | Research Focus |
|---|---|---|
| Pharmaceutical Synthesis | Serves as a chiral building block for bioactive compounds. smolecule.com | A fluorinated derivative, 3-amino-1-fluoro-3-methylbutan-2-ol, has been used as an intermediate in the synthesis of potent NS3 protease inhibitors, which are targets for antiviral drugs. |
| Asymmetric Synthesis | Acts as a chiral auxiliary or ligand to control the stereochemical outcome of a reaction. acs.orgsmolecule.com | Its structural analogs are used to prepare chiral oxazaborolidine catalysts for asymmetric reductions and as chiral nucleophiles in the synthesis of antibiotics. vulcanchem.com |
| Biochemical Research | Used in studies to understand biological pathways. | Research has suggested its potential to influence neurotransmitter pathways, although the mechanisms require further investigation. smolecule.com |
| Organocatalysis | Derivatives can be used as small organic molecules to catalyze asymmetric reactions. | While not specific to this compound, the broader class of β-amino acids and their derivatives are effective organocatalysts in reactions like asymmetric Michael additions. mdpi.com |
An emerging trend is the use of biocatalysis to produce chiral amino alcohols. Recent studies have demonstrated that native amine dehydrogenases can be used for the reductive amination of keto-alcohols to produce short-chain chiral amino alcohols with high conversion and enantioselectivity. frontiersin.org This enzymatic approach offers a more sustainable and efficient alternative to some traditional chemical methods.
Furthermore, research continues into creating derivatives of this compound to enhance its properties for specific applications. The synthesis of fluorinated analogs, for example, is a strategy to improve the metabolic stability and bioavailability of potential drug candidates. The compound's role as a versatile chiral intermediate ensures its continued relevance in academic and industrial research, particularly in the fields of asymmetric synthesis, medicinal chemistry, and catalysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUPIHBUKDNZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625111 | |
| Record name | 1-Amino-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17687-58-0 | |
| Record name | 1-Amino-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Amino 3 Methylbutan 2 Ol and Its Stereoisomers
Direct Synthesis Strategies
The direct synthesis of 1-amino-3-methylbutan-2-ol can be achieved through several conventional organic chemistry reactions. One common method involves the reduction of the corresponding α-amino ketone, 1-amino-3-methylbutan-2-one (B2371236). This transformation is typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com
Another direct approach is the amination of 3-methylbutan-2-ol. This reaction introduces an amino group into the alcohol molecule, though it may require specific catalysts and conditions to achieve regioselectivity. smolecule.com Additionally, the catalytic hydrogenation of precursor molecules containing a reducible nitrogen functionality, such as an azido (B1232118) group, presents a viable pathway. For instance, 1-azido-3,3-dimethyl-butan-2-ol has been successfully hydrogenated to its corresponding amino alcohol using a palladium on activated carbon catalyst.
A manganese PN3 pincer complex has been utilized in the synthesis of 1,2,3,4-tetrahydroquinolines starting from 2-aminobenzyl alcohols and secondary alcohols like 3-methylbutan-2-ol, showcasing a direct application of this amino alcohol in cascade reactions. acs.org
Enantioselective Synthesis Approaches for this compound
Given the chiral nature of this compound, the development of enantioselective synthetic methods is crucial for accessing specific stereoisomers, which are often required for pharmaceutical applications.
Chemo-Enzymatic Catalysis in 1-Aminoalkan-2-ol Synthesis
Chemo-enzymatic methods offer a powerful strategy for the synthesis of chiral amino alcohols by combining the selectivity of enzymes with the versatility of chemical reactions. beilstein-journals.org Enzymes, such as transaminases, can be used for the stereoselective synthesis of chiral amines from ketones. google.com For example, amine dehydrogenases (AmDHs) have been shown to be effective in the biocatalytic reductive amination of keto-precursors to produce short-chain chiral amino alcohols. whiterose.ac.uk This approach can provide high enantioselectivity, as demonstrated in the synthesis of various (S)-amino alcohols. whiterose.ac.uk The use of enzymes can also be applied to the resolution of racemic mixtures, a process that will be discussed in a later section.
Proline-Mediated Asymmetric Reactions
Proline and its derivatives have emerged as powerful organocatalysts for asymmetric reactions. A general method for the asymmetric synthesis of α-substituted β-amino secondary alcohols involves a proline-mediated, three-component Mannich reaction between two different aldehydes and an amine. tohoku.ac.jpresearchgate.net This reaction establishes the initial stereocenter, which is then followed by a series of transformations including nucleophilic addition, oxidation, and finally, a diastereoselective reduction to yield the desired syn or anti β-amino alcohol. tohoku.ac.jpresearchgate.net This methodology provides a versatile route to various stereoisomers of substituted amino alcohols.
Diastereoselective Reduction of Precursor Carbonyls
A key step in many synthetic routes to β-amino alcohols is the diastereoselective reduction of a β-amino ketone precursor. The choice of reducing agent plays a critical role in determining the stereochemical outcome. For instance, the reduction of a β-amino ketone with lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3) typically affords the syn-1,2-amino alcohol, while the use of catecholborane favors the formation of the anti-1,2-isomer. tohoku.ac.jpresearchgate.net This control over diastereoselectivity is essential for the synthesis of specific stereoisomers of complex molecules.
Chiral Pool Utilization in Amino Alcohol Synthesis
The chiral pool, which consists of readily available, enantiomerically pure natural products, provides an excellent starting point for the synthesis of chiral molecules. Amino acids are a prominent component of the chiral pool and can be readily converted to chiral amino alcohols. For example, the reduction of the naturally occurring amino acid L-valine or its derivatives is a common and efficient method for preparing (S)-2-amino-3-methylbutan-1-ol (L-valinol), a structural isomer of the target compound. vulcanchem.comnih.gov This strategy leverages the inherent chirality of the starting material to produce enantiomerically pure products. tu-clausthal.de
Resolution of Racemic this compound
When a direct enantioselective synthesis is not feasible or efficient, the resolution of a racemic mixture is a common alternative to obtain the individual enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent.
A patented method for the resolution of racemic 1-amino-alkan-2-ols, including this compound, utilizes N-tosyl-leucine enantiomers as the resolving agent. google.comgoogle.com The process involves dissolving the racemic amino alcohol and the chiral resolving agent in a suitable solvent, such as ethanol (B145695). google.com The less soluble diastereomeric salt selectively crystallizes out of the solution and can be isolated by filtration. google.com Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure amino alcohol. google.com This method has been shown to yield enantiomers with high optical purity. The choice of the (R) or (S) enantiomer of the resolving agent determines which enantiomer of the amino alcohol is obtained from the less soluble salt. google.com
Another approach involves the use of trans-cinnamic acid, which can lead to the formation of a conglomerate, allowing for preferential crystallization of one enantiomer. google.comgoogle.com
| Resolving Agent | Key Process Steps | Outcome |
| N-tosyl-leucine | 1. Dissolution of racemic this compound and the resolving agent in a solvent. google.com 2. Selective crystallization of the less soluble diastereomeric salt. google.com 3. Filtration to isolate the diastereomeric salt. 4. Treatment with a base to release the pure enantiomer. google.com | High enantiomeric purity of the resolved amino alcohol. |
| trans-cinnamic acid | Formation of a conglomerate with the amino alcohol. google.comgoogle.com | Allows for preferential crystallization to isolate one enantiomer. google.comgoogle.com |
Diastereoisomeric Salt Formation and Crystallization Techniques
The resolution of racemic this compound into its individual stereoisomers is effectively achieved through the formation of diastereoisomeric salts. This classical resolution technique relies on the differential solubility of the salts formed between the racemic amino alcohol and a single enantiomer of a chiral resolving agent.
A patented method details a process where racemic this compound (AMB) is dissolved in a suitable organic solvent, typically absolute ethanol, along with a chiral resolving agent. google.com The key to the separation is the selective crystallization of the less soluble diastereoisomeric salt from the solution. After a period of agitation, this crystallized salt is isolated using standard laboratory techniques such as filtration or centrifugation. google.com
The isolated diastereoisomeric salt can then be further purified by recrystallization to achieve high diastereomeric purity. google.com Following purification, the salt is treated with a basic solution to neutralize the resolving agent and liberate the free, enantiomerically enriched amino alcohol. google.com The final product is then recovered by extraction. This process allows for the isolation of the individual enantiomers of this compound with high optical purity. google.com
Design and Efficacy of Chiral Resolution Agents
The success of the diastereoisomeric salt resolution hinges on the choice of the chiral resolving agent. For 1-amino-alkan-2-ol compounds like this compound, N-acyl derivatives of amino acids have proven to be highly effective. Specifically, the enantiomers of N-tosyl-leucine (TOSLEU) are identified as particularly suitable resolving agents. google.com
When an enantiomer of N-tosyl-leucine (either R or S) is combined with racemic this compound, it forms a pair of diastereoisomeric salts with differing solubilities. google.com This difference is the physical basis for the separation by crystallization. The selection of either the (R)- or (S)-enantiomer of N-tosyl-leucine determines which enantiomer of the amino alcohol will preferentially crystallize. google.com
The process involves dissolving approximately one equivalent of the racemic amino alcohol with 0.5 to 1 equivalent of the chosen N-tosyl-leucine enantiomer in absolute ethanol at a concentration of about 9% by mass. google.com After agitating the mixture for several hours, the less soluble diastereomeric salt is filtered off. google.com This method is efficient and provides the desired enantiomer in high purity. The resolving agent itself can also be recovered from the mother liquor, making the process economically viable for industrial applications. google.com
Interactive Table 1: Resolution of Racemic this compound
| Step | Procedure | Reagents/Solvents | Outcome | Citation |
| a | Dissolution | Racemic this compound, (R)- or (S)-N-tosyl-leucine, Absolute ethanol | Formation of a solution containing two diastereoisomeric salts. | google.com |
| b | Crystallization & Isolation | Mixture from step (a) | The less soluble diastereoisomeric salt crystallizes and is isolated by filtration or centrifugation. | google.com |
| c | Liberation of Enantiomer | Isolated diastereoisomeric salt, Basic medium (e.g., NaOH solution), CH₂Cl₂ | The pure enantiomer of this compound is liberated and extracted. | google.com |
| c' | Recovery of Second Enantiomer | Mother liquor from step (b) | The second, more soluble enantiomer can be recovered from the remaining solution. | google.com |
Protective Group Strategies in the Synthesis of this compound Derivatives
In the multi-step synthesis of complex molecules, protecting groups are essential tools to temporarily block a reactive functional group, preventing it from interfering with reactions at other sites in the molecule. For amino alcohols like this compound, both the amino (-NH₂) and hydroxyl (-OH) groups can be reactive, often necessitating a protective group strategy. The amino group, being nucleophilic, is commonly protected to prevent unwanted side reactions.
The choice of a protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal once protection is no longer needed. Common protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. bristol.ac.uk
A patent for the synthesis of (R)-1-amino-3-methylbutyl-1-pinanediol borate (B1201080) specifically mentions the use of protecting groups for the amino function. google.com The strategy involves protecting the amino group of the starting material, followed by subsequent reaction steps and, finally, deprotection to yield the target product. google.com Reagents listed for this amino protection step include di-tert-butyl dicarbonate (B1257347) (Boc₂O) and benzyl (B1604629) chloroformate (Cbz-Cl). google.com Another study demonstrates the use of a p-tolylsulfinyl group to protect the amine in the synthesis of morpholines from amino alcohols. bristol.ac.uk These strategies allow for selective reactions on other parts of the molecule while the amino group is masked. bristol.ac.uk
Interactive Table 2: Common Amino Protecting Groups
| Protecting Group | Reagent for Protection | Deprotection Conditions | Key Characteristics | Citation |
| Tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., trifluoroacetic acid) | Stable to most bases and nucleophiles; removed under anhydrous acid conditions. | google.comorganic-chemistry.org |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr). | Stable to mild acid and base; removed by hydrogenation. | google.comorganic-chemistry.org |
| p-Tolylsulfinamide | p-Tolylsulfinyl p-tolyl sulfone | Acidic conditions (e.g., HCl) | Used for converting amino alcohols into other structures like morpholines. | bristol.ac.uk |
Stereochemical Control and Enantiopurity in 1 Amino 3 Methylbutan 2 Ol Research
Methodologies for Assessing Enantiomeric Excess
The determination of the enantiomeric purity of 1-amino-3-methylbutan-2-ol is crucial for its applications, particularly in asymmetric synthesis where it can act as a chiral auxiliary or ligand. Several analytical techniques are employed to quantify the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying the enantiomers of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective for the resolution of a wide range of chiral compounds, including amino alcohols. nih.govmdpi.comyakhak.orgmdpi.com The separation mechanism relies on the differential interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. yakhak.org For analysis, the amino alcohol can be derivatized to introduce a chromophore, enhancing UV detection and often improving the chiral recognition. yakhak.org The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. Commercial suppliers of L-Valinol, a common name for (S)-1-amino-3-methylbutan-2-ol, often use chiral HPLC to certify an enantiomeric excess of greater than or equal to 99%.
Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is necessary. kaist.ac.krnih.govnih.gov Chiral solvating agents form transient diastereomeric complexes with the enantiomers of this compound, leading to the differentiation of corresponding signals in the ¹H or ¹³C NMR spectrum. kaist.ac.krnih.govnih.gov The difference in chemical shifts (Δδ) between the diastereomeric complexes allows for the integration of the respective signals and the calculation of the enantiomeric ratio. nih.gov
Alternatively, chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to convert the enantiomeric amino alcohols into a mixture of diastereomeric esters or amides. researchgate.net These diastereomers possess distinct NMR spectra, allowing for the determination of their ratio by integration of well-resolved signals. researchgate.net
Table 1: Comparison of Methodologies for Assessing Enantiomeric Excess
| Methodology | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and resolution, well-established methods | May require derivatization, development of specific methods can be time-consuming |
| NMR with CSAs | Formation of transient diastereomeric complexes | Rapid analysis, no covalent modification required | Peak resolution can be dependent on the choice of CSA and experimental conditions |
| NMR with CDAs | Formation of stable diastereomeric derivatives | Often provides excellent signal separation | Requires chemical reaction and purification, potential for kinetic resolution |
Control of Diastereoselectivity in Multi-Step Syntheses
The synthesis of this compound, which contains two adjacent stereocenters, presents the challenge of controlling diastereoselectivity to obtain the desired syn or anti isomer. Various strategies are employed in multi-step syntheses to achieve this control.
One common approach involves the stereoselective reduction of a chiral α-amino ketone or a related precursor. evitachem.comresearchgate.netresearchgate.net The stereochemical outcome of such reductions can be influenced by the choice of reducing agent and the nature of the protecting groups on the amino and hydroxyl functionalities. For instance, the reduction of an N-protected 1-amino-3-methylbutan-2-one (B2371236) can proceed with high diastereoselectivity, guided by steric hindrance or chelation control. researchgate.net Bulky reducing agents will preferentially attack from the less hindered face of the carbonyl group, while chelating agents can direct the hydride delivery through coordination with both the carbonyl oxygen and a nearby heteroatom.
Another strategy involves the diastereoselective addition of a nucleophile to a chiral α-amino aldehyde, such as N-protected valinal. researchgate.net The stereoselectivity of these additions is governed by models such as the Felkin-Anh or Cram-chelation model, depending on the reaction conditions and the nature of the protecting group on the nitrogen atom. nih.gov N,N-diprotected amino aldehydes often exhibit high Felkin-Anh selectivity, where the nucleophile attacks from the face opposite to the largest substituent. researchgate.net In contrast, N-monoprotected amino aldehydes can undergo chelation-controlled addition, leading to the opposite diastereomer.
The use of chiral auxiliaries covalently attached to the substrate can also effectively control diastereoselectivity during the formation of new stereocenters. The auxiliary is later removed to yield the desired enantiomerically pure amino alcohol.
Table 2: Strategies for Diastereoselective Synthesis of this compound
| Strategy | Key Principle | Factors Influencing Diastereoselectivity | Expected Outcome |
| Stereoselective Reduction | Facial selectivity in the reduction of a carbonyl group | Choice of reducing agent, protecting groups, chelation effects | Predominantly syn or anti diastereomer |
| Nucleophilic Addition to Chiral Aldehyde | Felkin-Anh or chelation-controlled addition | Nature of nucleophile, protecting groups on the nitrogen | Control over the formation of the new stereocenter relative to the existing one |
| Use of Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct bond formation | Structure of the auxiliary, reaction conditions | High diastereoselectivity, followed by removal of the auxiliary |
Determination and Confirmation of Absolute Configuration
The unambiguous determination of the absolute configuration of the stereocenters in this compound is essential. Several powerful techniques are available for this purpose.
Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules. nih.govkaist.ac.krresearchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure derivative of this compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects. nih.govkaist.ac.krresearchgate.netresearchgate.net
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.govnih.gov The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. wikipedia.orgnih.govnih.gov By comparing the experimentally measured VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (2S,3S)), the absolute configuration can be confidently assigned. wikipedia.orgnih.govnih.gov A good match between the experimental and calculated spectra confirms the configuration, while a mirror-image relationship indicates the opposite enantiomer. wikipedia.org
NMR-based methods, particularly the Mosher's ester analysis, can also be used to deduce the absolute configuration of the alcohol stereocenter. researchgate.net This method involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of Mosher's acid. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomers, a model can be applied to assign the absolute configuration. researchgate.net
Table 3: Methods for Determining Absolute Configuration
| Method | Principle | Information Provided | Requirements |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D structure and absolute configuration | A suitable single crystal of good quality |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Absolute configuration in solution | Comparison with quantum chemical calculations |
| NMR (Mosher's Method) | Analysis of chemical shift differences in diastereomeric derivatives | Absolute configuration of a specific stereocenter | Formation of diastereomeric derivatives, well-resolved NMR spectra |
Advanced Derivatization Protocols for Analytical and Mechanistic Studies of 1 Amino 3 Methylbutan 2 Ol
Pre-Column Derivatization Techniques for Chromatographic Analysis
Pre-column derivatization is performed before the sample is introduced into the chromatographic system. semanticscholar.org This approach modifies the analyte to improve its volatility, thermal stability, or detectability. semanticscholar.org For 1-Amino-3-methylbutan-2-ol, which contains both a primary amine and a hydroxyl group, derivatization is essential for many analytical methods.
Derivatization using o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA), is a widely used method for the analysis of primary amines. nih.govchromatographyonline.com The reaction of the primary amino group of this compound with OPA and MPA proceeds rapidly at basic pH to form a highly fluorescent isoindole derivative. nih.govchromatographyonline.com This derivative is significantly more stable than those formed with other thiols like 2-mercaptoethanol. nih.govgoums.ac.ir The increased stability and fluorescence allow for sensitive detection in reversed-phase high-performance liquid chromatography (RP-HPLC). goums.ac.irdoaj.org
The addition of MPA to the reaction enhances the polarity of the resulting derivative, which can improve the separation from other sample components on a reversed-phase column. chromatographyonline.com Automated online pre-column derivatization systems can be employed to ensure precise reaction times and high reproducibility for quantitative analysis. nih.govchromatographyonline.com This method is valued for its simplicity, speed, and the minimal sample volume required. nih.gov
Table 1: Typical Conditions for OPA/MPA Derivatization
| Parameter | Condition | Source |
|---|---|---|
| Reagents | o-phthalaldehyde (OPA), 3-mercaptopropionic acid (MPA) | nih.gov |
| Buffer | Potassium tetraborate (B1243019) or Borate (B1201080) buffer | nih.govchromatographyonline.com |
| pH | 7.8 - 9.5 | nih.gov |
| Reaction Time | 1 - 30 minutes | nih.govchromatographyonline.com |
| Detection | Fluorescence (Ex: 340-350 nm, Em: 450 nm) | nih.govnih.gov |
| Analysis Method | Reversed-Phase HPLC | doaj.org |
9-fluorenylmethyl chloroformate (FMOC-Cl) is another highly effective reagent for derivatizing primary and secondary amines. nih.govjasco-global.com The reaction of FMOC-Cl with the primary amino group of this compound forms a stable, highly fluorescent adduct. nih.gov This derivatization significantly enhances detection sensitivity, allowing for quantification in the femtomole range. nih.gov
The derivatization is typically carried out in a borate buffer at an alkaline pH. nih.gov The resulting FMOC-derivatives are well-suited for separation by RP-HPLC with fluorescence detection. nih.govresearchgate.net An advantage of using FMOC-Cl is the stability of the derivatives, which can last for over 48 hours, permitting the automated analysis of numerous samples in sequence. nih.gov In some methods, OPA and FMOC are used in sequence to analyze both primary and secondary amino acids in a single run, with the detection wavelength switched during the analysis to optimally detect each type of derivative. nih.govjasco-global.com
Table 2: Key Features of FMOC Derivatization
| Feature | Description | Source |
|---|---|---|
| Reagent | 9-fluorenylmethyl chloroformate (FMOC-Cl) | nih.gov |
| Reaction pH | Alkaline (e.g., pH 11.4) | nih.gov |
| Derivative Stability | High; stable for more than 48 hours | nih.gov |
| Detection Limit | Femtomole range | nih.gov |
| Detection | Fluorescence (Ex: 266 nm, Em: 305 nm) | nih.govnih.gov |
| Application | Quantitative analysis of primary and secondary amines by HPLC | nih.govjasco-global.com |
For analysis by gas chromatography-mass spectrometry (GC-MS), analytes must be volatile and thermally stable. semanticscholar.org this compound, with its polar amino and hydroxyl groups, requires derivatization to meet these criteria. tcichemicals.com Trimethylsilylation is a common and effective technique where active hydrogens in the -NH₂ and -OH groups are replaced by a trimethylsilyl (B98337) (TMS) group. tcichemicals.comnih.govthescipub.com
Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. tcichemicals.comthescipub.com The reaction converts this compound into its di-TMS derivative, which is significantly more volatile and less polar, allowing for excellent separation and detection by GC-MS. thescipub.com While manual, off-line derivatization is common, the instability of some TMS derivatives has led to the development of fully automated, online protocols that improve reproducibility and throughput by minimizing the delay between derivatization and injection. nih.gov
Table 3: Common Reagents for TMS Derivatization
| Reagent | Description | Source |
|---|---|---|
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide. A powerful silylating agent. | tcichemicals.comthescipub.com |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide. Generates volatile by-products. | thescipub.com |
| TMCS | Trimethylchlorosilane. Often used as a catalyst to increase the reactivity of the silylating agent. | tcichemicals.comthescipub.com |
| Reaction | Typically involves heating the sample with the reagent mixture. | thescipub.com |
| Purpose | Increases volatility and thermal stability for GC/MS analysis. | semanticscholar.org |
Derivatization Strategies for Spectroscopic Characterization
Beyond enhancing chromatographic performance, derivatization can be a powerful tool for detailed spectroscopic characterization, particularly for determining stereochemistry. For chiral molecules like this compound, assigning the absolute configuration is crucial.
A notable strategy involves derivatization with a chiral agent followed by Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, reacting this compound with (R)- or (S)-mandelic acid or a similar chiral derivatizing agent can be used. A more specific method for amino alcohols involves derivatization with MPA. nih.gov By preparing a single MPA derivative (either (R) or (S)), the configuration of the amino alcohol can be determined by comparing ¹H NMR spectra recorded at different temperatures. nih.gov The analysis focuses on the evolution of the signals corresponding to the CαH protons, which are easily observable singlets. nih.gov This approach provides a straightforward method for assigning the chirality of 1,2-amino alcohols through NMR analysis. nih.gov
Applications of 1 Amino 3 Methylbutan 2 Ol in Contemporary Chemical Synthesis
Role as a Chiral Building Block in Organic Synthesis
The inherent chirality of 1-amino-3-methylbutan-2-ol makes it an excellent starting material or intermediate for the synthesis of enantiomerically pure complex molecules. Its structural rigidity and defined stereochemistry are often transferred to the target molecule, influencing its biological activity and pharmacological properties.
Synthesis of Complex Natural Products and Analogues
The quest to synthesize complex natural products has been a driving force for the development of new synthetic methodologies. Chiral amino alcohols, such as the closely related (R)-valinol, have proven instrumental in achieving stereocontrol in these intricate syntheses. A notable example is the total synthesis of the benanomicin-pradimicin antibiotics. nih.govresearcher.life In this synthesis, (R)-valinol was employed as a chiral nucleophile for the diastereoselective ring-opening of a biaryl lactone, a crucial step in constructing the aglycon core of these antibiotics. nih.govresearcher.life This strategy enabled the precise control of two stereogenic centers in the B ring of the tetracyclic system. nih.gov The flexibility of this approach allows for the synthesis of various congeners of these antibiotics by modifying the amino acid and carbohydrate moieties. nih.gov
Furthermore, ligands derived from chiral amino alcohols play a pivotal role in the synthesis of other natural products. For instance, the total synthesis of the tricyclic alkaloid (-)-aurantioclavine was achieved using a palladium-catalyzed intramolecular allylic amination as a key step. orgsyn.orgnih.gov This reaction utilized a phosphinooxazoline (PHOX) ligand, which is synthesized from a chiral amino alcohol, to generate a seven-membered azepane ring with high enantioselectivity. orgsyn.orgnih.gov
Development of Bioactive Molecules
Beyond complex natural products, this compound and its derivatives serve as intermediates in the synthesis of various biologically active molecules. evitachem.com Its structure is a valuable scaffold for creating compounds with potential therapeutic applications. For instance, it is utilized in the preparation of molecules targeting neurological and cardiovascular conditions. nih.govmyskinrecipes.com The amino and hydroxyl groups provide reactive handles for further molecular modifications, which can enhance properties like solubility and pharmacokinetic profiles. aip.org
A significant area of application is in the development of novel therapeutic agents. Research into aryl amino alcohol derivatives has revealed their potential as antimalarial drugs. rasayanjournal.co.inresearchgate.net These compounds are synthesized to mimic the amino alcohol core present in established antimalarial drugs like quinine (B1679958) and mefloquine. aip.org The rationale behind their activity lies in the ability of the amino and hydroxyl groups to chelate with iron (III) protoporphyrin IX in the malaria parasite, thereby inhibiting the formation of hemozoin and leading to parasite death. aip.org Synthetic efforts have focused on creating derivatives of eugenol (B1671780) and other aromatic systems to explore their efficacy against Plasmodium falciparum. rasayanjournal.co.innih.gov
Utilization in Asymmetric Catalysis Research
The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. This compound is a readily available and effective precursor for a variety of chiral ligands, most notably those containing an oxazoline (B21484) ring.
Design and Synthesis of Chiral Ligands (e.g., Oxazolines)
Phosphinooxazolines (PHOX) are a prominent class of P,N-chelating ligands widely used in asymmetric catalysis. wikipedia.org The synthesis of these ligands is modular and often involves the condensation of a chiral amino alcohol, such as this compound, with a suitable phosphine-containing precursor. wikipedia.org The stereogenic center on the oxazoline ring, derived from the amino alcohol, is responsible for inducing enantioselectivity in the catalyzed reaction. wikipedia.org The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on both the phosphine (B1218219) and the oxazoline moieties.
Enantioselective Transformations Catalyzed by Derived Complexes
Metal complexes of ligands derived from this compound have been successfully employed in a range of enantioselective transformations, consistently affording high levels of stereocontrol.
Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction, and PHOX ligands have been instrumental in rendering this transformation enantioselective. sigmaaldrich.com Similarly, the Heck reaction, another palladium-catalyzed process, can be performed asymmetrically with high enantioselectivity using Pd-PHOX catalysts. wikipedia.org
Iridium-PHOX complexes have proven to be highly effective catalysts for the asymmetric hydrogenation of imines and trisubstituted olefins, achieving enantioselectivities of up to 97% ee. sigmaaldrich.com These catalysts have also been applied to the enantioselective intramolecular Pauson-Khand reaction. sigmaaldrich.com
The following table summarizes some of the enantioselective transformations catalyzed by metal complexes of ligands derived from chiral amino alcohols, including those structurally similar to this compound.
| Reaction | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Allylic Amination | Pd / (S)-tBu-PHOX | Allyl carbonate | Azepane derivative | 92% |
| Asymmetric [3+2] Cycloaddition | Pd / PHOX ligand | Nitroindole and epoxybutene | Tetrahydrofuroindole | High |
| Asymmetric Hydroalkylation | Pd / (S)-tBu-PHOX | Acyclic 1,3-diene | Chiral allylic amine | High |
Contributions to Medicinal Chemistry
The structural motifs present in this compound are frequently found in pharmacologically active compounds. Consequently, this chiral building block has made notable contributions to the field of medicinal chemistry, primarily as a scaffold for the synthesis of potential therapeutic agents.
The development of aryl amino alcohol derivatives as potential antimalarial agents is a prime example of its application in medicinal chemistry. nih.govnih.gov By incorporating the this compound backbone into larger molecules with aromatic moieties, researchers have created compounds that exhibit promising activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov The structure-activity relationship (SAR) studies of these derivatives often focus on modifying the aromatic part of the molecule to optimize its interaction with the biological target while retaining the crucial amino alcohol functionality for its proposed mechanism of action. drugdesign.org
Furthermore, the general utility of this compound and related amino alcohols as intermediates in the synthesis of active pharmaceutical ingredients (APIs) for neurological and cardiovascular diseases underscores their importance in drug discovery and development. myskinrecipes.comaip.org The ability to introduce chirality and specific functional groups makes it a valuable tool for medicinal chemists in the design and synthesis of new drugs. mdpi.com
Intermediates in Pharmaceutical Synthesis
Chirality is a critical factor in the efficacy and safety of many pharmaceuticals, making chiral compounds like this compound essential intermediates. nih.gov This compound is part of a broader class of amino alcohols utilized as synthons for creating more complex, biologically active molecules. evitachem.comnih.gov Its structural framework is particularly relevant in the synthesis of peptidomimetics and protease inhibitors, which are crucial classes of therapeutic agents.
Protease inhibitors, for instance, are vital in the treatment of viral diseases like HIV. nih.govnih.gov The synthesis of these complex molecules often relies on chiral intermediates to construct the specific three-dimensional structures required to bind to the active site of viral proteases. nih.gov While specific named drugs directly incorporating the this compound fragment are not extensively detailed in general literature, the fundamental role of such chiral amino alcohols in the synthesis of antiviral agents is well-established. mdpi.com They serve as key components in building the backbones of these inhibitors. nih.gov
The general synthetic utility of this amino alcohol is highlighted by its application as a building block for drugs targeting neurological disorders and in broader organic synthesis. evitachem.com The presence of both a nucleophilic amino group and a hydroxyl group allows for sequential or selective reactions to build larger molecules with precise stereochemistry. evitachem.com
Table 1: Role of Chiral Amino Alcohols in Pharmaceutical Synthesis
| Application Area | Therapeutic Class | Role of Chiral Amino Alcohol |
|---|---|---|
| Antiviral Therapy | HIV Protease Inhibitors | Forms key structural backbone of the inhibitor. nih.gov |
| Neurological Disorders | Various | Serves as a chiral building block for active pharmaceutical ingredients. evitachem.com |
Research into Potential Therapeutic Agents (e.g., anti-cancer, anti-inflammatory, antimicrobial)
While this compound is a valuable synthetic intermediate, research into the direct therapeutic activities of its derivatives is an emerging area. The broader classes of compounds to which it belongs, such as amino acid analogs and peptidomimetics, are subjects of significant investigation for various therapeutic applications. researchgate.netnih.gov
Anti-cancer Research: The search for novel anti-cancer agents frequently involves the synthesis of structural analogs of known bioactive compounds. nih.govresearchgate.net Amino acid conjugates and derivatives are explored for their potential to induce cytotoxicity in cancer cell lines. mdpi.comresearchgate.net For example, studies on imidazo[1,2-a]quinoxaline (B3349733) analogues and 1,2,3-triazole-amino acid conjugates have shown that modification of the core structure can lead to potent anti-proliferative activity. nih.govmdpi.com Derivatives of β-amino acids have also been investigated as potential antitumor agents. mdpi.com
Anti-inflammatory Research: Derivatives of β-amino acids have been explored for their potential anti-inflammatory properties. mdpi.com The development of compounds that can modulate biological pathways involved in inflammation is a key area of pharmaceutical research.
Antimicrobial Research: There is a pressing need for new antimicrobial agents due to rising resistance. mdpi.com Amino acid-based compounds are a significant focus of this research. nih.govnih.gov Synthetic analogs of natural antimicrobial peptides and novel β-amino acid derivatives have demonstrated activity against various bacterial and fungal pathogens. mdpi.com Studies have shown that synthetically simple amino acid derivatives can be developed into therapeutic agents against multi-drug resistant bacteria. researchgate.net
Table 2: Therapeutic Research Areas for Amino Alcohol and Amino Acid Derivatives
| Therapeutic Area | Research Focus | Example Compound Class |
|---|---|---|
| Anti-cancer | Inhibition of cancer cell proliferation | 1,2,3-Triazole-Amino Acid Conjugates mdpi.com |
| Anti-inflammatory | Modulation of inflammatory pathways | β-Amino Acid Heterocyclic Derivatives mdpi.com |
Exploration in Materials Science
The unique structural and chiral properties of this compound make it a candidate for applications in materials science, particularly in areas requiring molecular recognition.
Development of Chiral Recognition Materials
The ability to distinguish between enantiomers is critical in the pharmaceutical industry and chemical analysis. Chiral recognition materials are designed for this purpose, often by immobilizing a chiral molecule onto a solid support. Chiral amino alcohols are excellent candidates for this application due to their stereospecificity. researchgate.net
These molecules can be incorporated into chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) or used in other separation techniques like reactive extraction. utwente.nl The principle relies on the formation of transient, diastereomeric complexes between the chiral material and the enantiomers of the substance being analyzed. The differing stability of these complexes allows for their separation. While the general utility of amino alcohols in enantioselective recognition is established, specific, large-scale applications of this compound in commercially available chiral recognition materials are not widely documented. researchgate.netutwente.nl
Incorporation into Supramolecular Assemblies (e.g., Crown Ethers)
Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. rsc.org The incorporation of chiral units into these macrocycles can impart them with the ability to recognize and bind chiral guest molecules.
Amino alcohols serve as versatile templates for the synthesis of macrocycles. nih.gov Synthetic pathways have been developed to build 12-, 13-, and 14-membered macrocycles using amino alcohols as the foundational chiral building block. nih.gov Furthermore, amino acids have been complexed with crown ethers to create novel structures for use in peptide chemistry. rsc.org The synthesis of new chiral crown ethers often involves derivatives of chiral diols or amino acids to create a cavity capable of enantioselective recognition. Although the strategy of using chiral amino alcohols and amino acids to synthesize functional macrocycles and crown ethers is a known approach in supramolecular chemistry, specific examples detailing the incorporation of this compound into these assemblies are not prevalent in the surveyed literature. mdpi.comnih.govresearchgate.net
Biological Activity and Mechanistic Investigations of 1 Amino 3 Methylbutan 2 Ol and Its Derivatives
Molecular Mechanisms of Action
The biological activity of 1-Amino-3-methylbutan-2-ol and its related derivatives is fundamentally governed by the chemical properties of its amine and hydroxyl groups. These functional groups enable a variety of non-covalent and covalent interactions with biological macromolecules, such as proteins and nucleic acids, dictating the compound's mechanism of action at a molecular level.
The presence of both an amino (-NH₂) group and a hydroxyl (-OH) group makes this compound proficient at forming hydrogen bonds. nih.govnih.gov These groups can act as both hydrogen bond donors and acceptors, allowing for specific and directional interactions within the binding sites of enzymes and receptors. nih.gov The hydroxyl group can donate a hydrogen atom and its oxygen can accept a hydrogen atom, while the primary amine group provides two hydrogen atoms for donation and has a lone pair of electrons on the nitrogen for acceptance. This dual functionality is critical for the stable binding of small molecules to their biological targets. nih.gov In protein structures, for example, such hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine can anchor the molecule in a specific orientation, which is often a prerequisite for biological activity. researchgate.net The strength and geometry of these hydrogen bonds are crucial determinants of binding affinity and specificity.
The primary amine group of this compound is a key determinant of its interaction with biological systems. Under physiological pH conditions, this amine group is typically protonated, existing as an ammonium (B1175870) cation (-NH₃⁺). This positive charge allows for the formation of strong ionic interactions, or salt bridges, with negatively charged residues, such as the carboxylate side chains of aspartic acid and glutamic acid, commonly found in the active sites of enzymes. uni-lj.si Masking the amino group is a common strategy in prodrug design to overcome liabilities such as ionization at physiological pH, which can hinder membrane penetration. nih.gov The ability of the amine to engage in these electrostatic interactions is a well-established principle in the design of pharmacologically active agents.
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. evitachem.com This chemical reactivity allows it to attack electrophilic centers in other molecules. While the protonation of the amine at physiological pH reduces its nucleophilicity, the unprotonated form can participate in crucial biological reactions. For instance, nucleophilic substitution reactions are fundamental in many enzymatic processes. libretexts.org This inherent reactivity is also exploited in the synthesis of more complex, biologically active derivatives, where the amine group serves as a handle for chemical modification. evitachem.com The balance between its protonated state, which favors ionic bonding, and its neutral state, which is more nucleophilic, is a critical aspect of its chemical behavior in a biological milieu.
Investigation of Pharmacological Potential
The structural features of this compound make it and its derivatives attractive candidates for pharmacological development. Researchers have explored the potential of related amino alcohol and amino acid derivatives in various therapeutic areas, including as antimicrobial and anti-cancer agents.
Derivatives of amino acids and amino alcohols have been a focus of research for developing new antimicrobial agents. nih.govnih.gov The general strategy involves coupling the amino acid or amino alcohol scaffold with other bioactive chemical moieties to create hybrid molecules with enhanced potency. mdpi.com Studies have shown that such derivatives can exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. researchgate.net For example, the modification of amino acids has been explored by coupling them with quinolone rings, leading to derivatives with moderate to weak antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Bacillus subtilis. mdpi.com The antimicrobial efficacy is often dependent on the nature of the chemical modifications made to the parent amino alcohol structure. nih.gov
Below is a data table summarizing the antimicrobial activity of certain amino acid derivatives, illustrating the potential of this class of compounds.
| Compound Type | Test Organism | Activity/Result | Reference |
|---|---|---|---|
| Quinolone-Lysine Conjugates (Urea/Thiourea derivatives) | Gram-positive and Gram-negative bacteria | Showed increased biological activity compared to standards. Fluoro group enhanced activity. | nih.gov |
| Amino acid derivatives of Memantine | Bacillus subtilis (G+) | Val-MEM derivative showed the highest activity. | nih.gov |
| Amino acid derivatives of Memantine | Escherichia coli (G-) | All tested derivatives showed good activity. | nih.gov |
| Amino acid derivatives of Memantine | Candida albicans (Fungus) | Derivatives with bulky amino acids (Phe, Val) showed good antifungal activity. | nih.gov |
| 2-Aminothiazole Analogues of N-Protected Amino Acids | Staphylococcus aureus | Fmoc-Phe-thiazole derivative showed susceptibility. |
The incorporation of amino acid scaffolds, including those derived from valine, into drug candidates is a strategy being explored for the development of novel anti-cancer agents. nih.govresearchgate.net Functionalization with an amino acid moiety can improve drug delivery to target tissues and enhance cytotoxic properties. nih.gov Research on L-valine derived boroxazolidones, for instance, has demonstrated significant anti-glioblastoma activity in vitro. nih.govresearchgate.net These compounds were found to have higher cytotoxicity than the standard chemotherapeutic drug Temozolomide against certain glioblastoma cell lines. nih.gov The mechanism of action for these derivatives involved the induction of apoptosis (programmed cell death) and cell cycle arrest, highlighting the potential of valine derivatives in oncology. nih.govresearchgate.net
The following table presents findings from studies on the anti-cancer activity of L-valine derivatives.
| Compound/Derivative | Cancer Cell Line | Key Finding | Reference |
|---|---|---|---|
| L-valine derived boroxazolidone (Compound 6) | LN229 (Glioblastoma) | IC₅₀ of 49 µM; higher cytotoxicity than Temozolomide. | nih.gov |
| L-valine derived boroxazolidone (Compound 6) | SNB19 (Glioblastoma) | IC₅₀ of 53 µM; induced 45.3% apoptosis. | nih.gov |
| L-valine modified dimethyl-curcumin | Not specified | Demonstrated significantly more antiproliferative activity than the original drug. | researchgate.net |
| Val-SN-38 (Valine-SN-38 conjugate) | MCF7 (Breast Cancer) | Improved intracellular accumulation approximately 5-fold compared to SN-38. | researchgate.net |
| Aminobenzylnaphthols (from L-valine) | BxPC-3 (Pancreatic), HT-29 (Colorectal) | Exhibited cytotoxic and proapoptotic properties. | nih.gov |
Anti-inflammatory Properties Exploration
Currently, there is a notable absence of publicly available scientific literature detailing the exploration of anti-inflammatory properties of the specific compound, this compound. A comprehensive search of established scientific databases and peer-reviewed journals did not yield any studies that have investigated or reported on the anti-inflammatory activity of this molecule. Consequently, there is no research data available to be presented in this section.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Consistent with the lack of research into its primary biological activities, there are no published Structure-Activity Relationship (SAR) studies for derivatives of this compound in the context of anti-inflammatory or any other biological activity. SAR studies are contingent on the initial identification of a biologically active parent compound, from which derivatives are synthesized and evaluated to determine the chemical features responsible for its effects. Without foundational data on the biological effects of this compound, the basis for conducting such derivative studies and subsequent SAR analysis is absent from the current scientific record.
Future Research Trajectories and Emerging Opportunities
Innovations in Synthetic Methodologies for 1-Amino-3-methylbutan-2-ol
The development of efficient and stereoselective synthetic routes to this compound is paramount for its widespread application. While traditional methods such as the reduction of corresponding ketones and chiral resolution of racemic mixtures are established, future research is focused on more advanced and sustainable strategies. evitachem.com
Emerging trends include the refinement of asymmetric synthesis protocols that can deliver high enantiomeric purity without the need for resolving agents. nih.gov One promising avenue is the use of metalloenamines derived from N-sulfinyl imines, which undergo highly diastereoselective additions to aldehydes. Subsequent reduction of the intermediate β-hydroxy-N-sulfinyl imines can yield syn- and anti-1,3-amino alcohols with exceptional control over stereochemistry. nih.gov Furthermore, copper-catalyzed asymmetric synthesis is being explored for producing structurally diverse chiral γ-amino alcohols, a methodology that could be adapted for this compound and its derivatives. researchgate.net Innovations in catalysis, such as the development of recyclable and reusable catalysts and the use of microwave or ultrasonic assistance, are also anticipated to streamline synthesis, increase yields, and reduce reaction times, making the production of these valuable compounds more sustainable. eurekaselect.com
| Synthetic Method | Description | Key Advantages |
| Reduction Reactions | Synthesis via the reduction of 3-methylbutan-2-one using agents like lithium aluminum hydride or sodium borohydride. evitachem.com | Utilizes readily available starting materials. evitachem.com |
| Chiral Resolution | Separation of the desired enantiomer from a racemic mixture using chiral reagents or catalysts. evitachem.com | Can achieve high optical purity for the isolated enantiomer. evitachem.com |
| Mannich Reaction | Reaction of aldehydes with amines and ketones under acidic conditions to form β-amino alcohols. evitachem.com | A versatile method for creating carbon-carbon bonds and introducing amino functionality. evitachem.com |
| Asymmetric Synthesis | Direct synthesis of the chiral molecule using chiral auxiliaries, catalysts, or reagents to control stereochemistry. nih.gov | Avoids resolution steps, potentially increasing overall yield and efficiency. nih.gov |
Expansion of Catalytic Applications and Ligand Development
The inherent chirality of this compound makes it a valuable scaffold for the development of novel chiral ligands and catalysts for asymmetric synthesis. evitachem.com Its derivatives have already shown promise in catalyzing reactions such as the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivities. nii.ac.jp
Future research will likely focus on designing and synthesizing new C2-symmetric and non-symmetric ligands derived from this compound. These ligands, particularly phosphinite derivatives, can be coordinated with various transition metals to catalyze a broader range of asymmetric transformations, including hydrogenations, arylations, and alkylations. nii.ac.jpacademie-sciences.fr A key area of investigation will be the "fine-tuning" of the ligand structure—modifying substituents near the coordinating atoms—to optimize catalytic activity and enantioselectivity for specific reactions. nii.ac.jpresearchgate.net The development of reagents prepared from borane (B79455) and chiral amino alcohols for the enantioselective reduction of ketones and oxime ethers also represents a significant growth area, with the potential for achieving very high enantiomeric excess (ca. 90% e.e.). rsc.org
| Ligand/Catalyst Type | Potential Application | Expected Outcome |
| C2-Symmetric Bis(phosphinite) Ligands | Asymmetric hydrogenation of prochiral ketones. academie-sciences.fr | Production of chiral secondary alcohols with high enantiomeric purity. academie-sciences.fr |
| N,N-Dialkylnorephedrine Analogues | Enantioselective addition of organozinc reagents to aldehydes. nii.ac.jp | High enantiomeric excess (up to 97%) in the synthesis of chiral alcohols. nii.ac.jp |
| Borane-Derived Reagents | Asymmetric reduction of various ketones and oxime ethers. rsc.org | High enantioselectivities (ca. 90% e.e.) for a broad substrate scope. rsc.org |
Biocatalytic Approaches and Bio-inspired Transformations
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amino alcohols. nih.gov The use of enzymes like amine dehydrogenases (AmDHs) and transaminases offers high stereoselectivity under mild reaction conditions. frontiersin.orgnih.gov
Future research is directed towards enzyme engineering and directed evolution to enhance the activity, stability, and substrate scope of these biocatalysts. nih.govresearchgate.net For instance, engineered AmDHs have shown improved efficiency in the asymmetric reductive amination of α-hydroxy ketones. nih.gov Wild-type AmDHs have also proven effective for synthesizing small vicinal amino alcohols, achieving high conversions and enantioselectivities. frontiersin.org The development of whole-cell biocatalytic systems is another promising trajectory, simplifying the process by eliminating the need for enzyme purification and cofactor regeneration. As an example, the synthesis of (R)-3-aminobutan-1-ol, a key intermediate for the HIV drug dolutegravir, has been successfully demonstrated using a transaminase enzyme process. google.com These advancements pave the way for scalable and economically viable green manufacturing processes for this compound and related compounds. nih.govresearchgate.net
| Enzyme Class | Reaction Type | Substrate Example | Product | Enantiomeric Excess (e.e.) |
| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketones | Chiral Amino Alcohols | >99% nih.gov |
| Amine Dehydrogenase (MsmeAmDH) | Asymmetric Reductive Amination | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 99.4% frontiersin.org |
| ω-Transaminase (ω-TA) | Asymmetric Reductive Amination | Carbonyl Compounds | Chiral Amines | High researchgate.net |
| D-Lactate Dehydrogenase (D-LDH) | Enzymatic Reduction | Keto Acid | (R)-Hydroxy Acid | >99.9% nih.govmdpi.com |
Advanced Applications in Drug Discovery and Development
Chiral amino alcohols are privileged structures in medicinal chemistry, serving as crucial intermediates and synthons for a wide array of pharmaceuticals. evitachem.comnih.govresearchgate.net Their structural motifs are present in drugs targeting various diseases, from viral infections to neurological disorders. evitachem.comgoogle.comvcu.edu
The future will see an expanded role for this compound and its analogues as key building blocks in the synthesis of complex, next-generation therapeutic agents. nih.gov A significant opportunity lies in their use as chiral synthons for HIV protease inhibitors and integrase inhibitors like dolutegravir. google.comvcu.edu The amino acid backbone also makes these compounds suitable for developing prodrugs, a strategy used to improve properties such as bioavailability and targeted delivery. nih.gov By attaching an amino alcohol moiety to a parent drug, it may be possible to leverage amino acid transporters in the body for enhanced absorption and distribution. nih.gov Research into tailor-made amino acids using chiral templates is a burgeoning field that will likely incorporate novel amino alcohols like this compound to create new pharmacologically active molecules. nih.gov
| Therapeutic Area | Application of Chiral Amino Alcohols | Example Compound/Target |
| Antiviral (HIV) | Key intermediate for integrase inhibitors. google.comvcu.edu | Dolutegravir google.comvcu.edu |
| Neurological Disorders | Intermediate in the synthesis of targeted drugs. evitachem.com | Not specified |
| Anticancer | Building block for complex chemotherapeutics. researchgate.net | Paclitaxel (side-chain synthon) researchgate.netmdpi.com |
| Prodrug Development | Carrier moieties to improve drug delivery and solubility. nih.gov | Amino acid ester prodrugs nih.gov |
Integration of this compound into Novel Materials Science Frameworks
The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, presents intriguing possibilities for its integration into advanced materials. While this area is less explored than its catalytic and pharmaceutical applications, it holds significant potential for future innovation.
One emerging trajectory is the use of amino alcohols as monomers or functionalizing agents in polymer chemistry. For example, amino-functionalized (meth)acryl polymers can be synthesized using protected amino alcohol monomers. beilstein-journals.org The amino groups within the polymer structure can serve as sites for further modification, cross-linking, or for imparting specific properties such as adhesiveness or pH-responsiveness. Future research could focus on creating novel biodegradable polymers, hydrogels, or resins incorporating this compound. Its chirality could also be exploited to create chiral polymers for applications in enantioselective separations or as scaffolds in asymmetric catalysis. Furthermore, its ability to coordinate with metal ions suggests potential applications in the development of metal-organic frameworks (MOFs) or functional coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
